

NH-bis(m-PEG4) CAS number and molecular weight

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Compound of Interest

Compound Name: *NH-bis(m-PEG4)*

Cat. No.: *B1678665*

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In-Depth Technical Guide to NH-bis(m-PEG4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **NH-bis(m-PEG4)**, a bifunctional polyethylene glycol (PEG) linker, focusing on its chemical properties, and critical role in the development of Proteolysis Targeting Chimeras (PROTACs). This document includes key specifications, a summary of its application in PROTAC technology, a generalized experimental workflow for PROTAC synthesis, and a visualization of the PROTAC-mediated protein degradation pathway.

Core Compound Specifications

NH-bis(m-PEG4) is a hydrophilic, flexible linker commonly employed in the synthesis of heterobifunctional molecules, particularly PROTACs. Its PEG nature enhances the solubility and pharmacokinetic properties of the resulting conjugate.

Property	Value	Reference
CAS Number	123852-08-4	[1][2]
Molecular Weight	397.5 g/mol	[2]
Molecular Formula	C ₁₈ H ₃₉ NO ₈	[2]
Appearance	Liquid	
Purity	Typically >95%	
Synonyms	1-Amino-11-methoxy-3,6,9-trioxaundecan-1-ol	

Application in PROTAC Technology

NH-bis(m-PEG4) serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[1] The optimal length and flexibility of the PEG4 chain are crucial for the effective formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase, which is a prerequisite for subsequent protein degradation.

The general mechanism of a PROTAC utilizing a linker like **NH-bis(m-PEG4)** is as follows:

- The PROTAC molecule enters the cell.
- The two ends of the PROTAC bind simultaneously to the target protein and an E3 ubiquitin ligase, forming a ternary complex.
- This proximity, facilitated by the linker, allows the E3 ligase to transfer ubiquitin molecules to the target protein.
- The polyubiquitinated target protein is then recognized and degraded by the proteasome.
- The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.

Generalized Experimental Protocol for PROTAC Synthesis

While a specific protocol for a PROTAC using **NH-bis(m-PEG4)** is not publicly available in extensive detail, a generalized synthetic workflow can be outlined based on standard bioconjugation techniques. This process typically involves the sequential attachment of the target-binding ligand and the E3 ligase ligand to the **NH-bis(m-PEG4)** linker.

Materials:

- **NH-bis(m-PEG4)**
- Target Protein Ligand (with a reactive functional group, e.g., carboxylic acid, halogen)
- E3 Ligase Ligand (with a compatible reactive functional group)
- Appropriate solvents (e.g., DMF, DMSO)
- Coupling reagents (e.g., HATU, HOBt) or catalysts for cross-coupling reactions
- Bases (e.g., DIPEA, triethylamine)
- Purification supplies (e.g., HPLC system, silica gel)

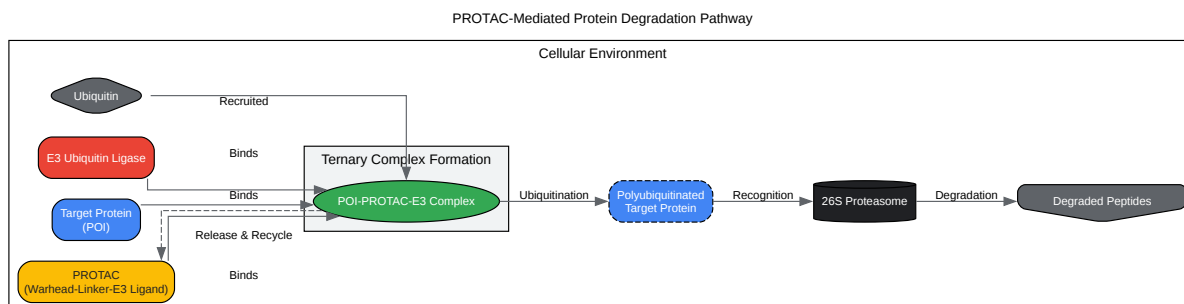
Procedure:

- **Activation of Ligand 1:** The first ligand (either the warhead or the E3 ligase ligand) is activated for coupling. For instance, a carboxylic acid can be activated using a coupling reagent like HATU in the presence of a base.
- **First Coupling Reaction:** The activated Ligand 1 is reacted with one of the functional groups of **NH-bis(m-PEG4)** (e.g., the primary amine). The reaction is monitored by an appropriate analytical technique like LC-MS.
- **Purification:** The resulting intermediate (Ligand 1-Linker) is purified from the reaction mixture, typically using reverse-phase HPLC.

- Activation of Ligand 2: The second ligand is prepared for conjugation.
- Second Coupling Reaction: The purified Ligand 1-Linker intermediate is reacted with the activated Ligand 2 to form the final PROTAC molecule.
- Final Purification and Characterization: The final PROTAC is purified by HPLC and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

PROTAC-Mediated Protein Degradation Pathway

The following diagram illustrates the key steps in the signaling pathway of PROTAC-induced protein degradation.



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Caption: Workflow of PROTAC-induced protein degradation.

Conclusion

NH-bis(m-PEG4) is a valuable chemical tool for the construction of PROTACs, offering favorable physicochemical properties that can enhance the biological activity and druggability

of these novel therapeutic agents. The provided generalized protocol and pathway diagram serve as a foundational guide for researchers entering the field of targeted protein degradation. Further optimization of the linker length and composition is a key aspect of developing potent and selective PROTACs.

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